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Compound of Interest

Compound Name: 2-hydrazinyl-5-iodoPyridine

Cat. No.: B1613007

An In-Depth Technical Guide to the Synthesis of 2-Hydrazinyl-5-iodopyridine

Introduction

2-Hydrazinyl-5-iodopyridine is a pivotal heterocyclic building block in the landscape of
modern medicinal chemistry and drug development. Its unique structural arrangement,
featuring a nucleophilic hydrazine moiety and a versatile iodine atom on a pyridine scaffold,
makes it an invaluable precursor for the synthesis of a diverse range of complex molecules,
particularly kinase inhibitors and other targeted therapeutics. The iodine atom serves as a
convenient handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for
the introduction of various aryl or alkyl groups, while the hydrazine group is a key
pharmacophore and a reactive intermediate for constructing nitrogen-containing heterocycles
like pyrazoles, triazoles, and indazoles.[1]

This guide provides an in-depth exploration of the primary synthetic pathways to 2-hydrazinyl-
5-iodopyridine. Moving beyond a simple recitation of protocols, we will delve into the
mechanistic underpinnings, the rationale behind experimental choices, and a comparative
analysis of the available routes to empower researchers in selecting and optimizing the most
suitable method for their specific application, whether for small-scale discovery or large-scale
manufacturing.

Physicochemical Properties and Spectroscopic
Profile
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Before embarking on synthesis, a thorough understanding of the target compound's properties
is essential for monitoring reaction progress and verifying the final product's identity and purity.

Table 1: Physicochemical Properties of 2-Hydrazinyl-5-iodopyridine[2]

Property Value

CAS Number 77992-46-2

Molecular Formula CsHslINs

Molecular Weight 235.03 g/mol

Appearance Off-white to yellow solid (typical)

] ] Data not consistently reported; requires
Melting Point ) o
experimental determination.

IUPAC Name (5-iodopyridin-2-yl)hydrazine

Spectroscopic Characterization:

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring
protons and the hydrazine protons. The pyridine protons will appear in the aromatic region,
with their chemical shifts and coupling constants dictated by the substitution pattern. The NH
and NHz protons of the hydrazine group will appear as broader signals, and their chemical
shifts can be concentration and solvent-dependent.

e 13C NMR: The carbon spectrum will display five signals for the pyridine ring. The carbon
atom attached to the iodine (C-5) is expected to be significantly shielded (appearing at a
lower chemical shift, approx. 90-100 ppm) due to the heavy atom effect.[1] The carbon
attached to the hydrazine group (C-2) will appear further downfield (approx. 155-160 ppm).

[1]

» IR Spectroscopy: Key vibrational signatures include N-H stretching bands for the hydrazine
group in the 3300-3500 cm~! region and characteristic aromatic C-H and C=N/C=C
stretching vibrations of the pyridine ring.[1]
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e Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) or
protonated molecular ion peak ([M+H]*) corresponding to the calculated molecular weight.

Core Synthetic Strategies

The synthesis of 2-hydrazinyl-5-iodopyridine is primarily achieved through two robust and
well-established strategies. The choice between them often hinges on the availability of starting
materials, scalability, and safety considerations.

Precursors: Precursor:
2-Halo-5-iodopyridines 2-Amino-5-iodopyridine

A J
(Pathway 1: Nucleophilic Aromatic Substitution (SNAr)) (Pathway 2: Diazotization—Reduction)
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- Direct, one-step conversion
- Milder conditions often possible
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Caption: Decision matrix for selecting a synthetic pathway.

Pathway 1: Nucleophilic Aromatic Substitution
(S_N_Ar) on Halopyridine Precursors

This is the most direct and widely employed method for synthesizing 2-hydrazinylpyridines. The
strategy relies on the reaction of a 2-halopyridine with hydrazine hydrate. The electron-
withdrawing nature of the pyridine ring nitrogen activates the C-2 and C-4 positions towards
nucleophilic attack, making this substitution reaction favorable.
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Pathway 1: SNAr Reaction

2-Halo-5-iodopyridine

(X = Cl, B) + Hydrazine Hydrate (NH2NH2-H20)

Solvent, Heat
(e.g., Ethanol, Butanol, or neat)

2-Hydrazinyl-5-iodopyridine

Pathway 2: Diazotization-Reduction

2-Amino-5-iodopyridine + NaNO2, HCI

Step 1: Diazotization
(0-5°C)

[5-lodopyridin-2-yl]diazonium chloride + Reducing Agent (e.g., SnCI2)

Step 2: Reduction

2-Hydrazinyl-5-iodopyridine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. Buy 2-hydrazinyl-5-iodoPyridine | 77992-46-2 [smolecule.com]

e 2. 2-Hydrazinyl-5-iodopyridine | C5H6IN3 | CID 22397188 - PubChem
[pubchem.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Synthesis pathways for 2-hydrazinyl-5-iodopyridine.].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1613007#synthesis-pathways-for-2-hydrazinyl-5-
iodopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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